3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(4-8)9(14)5-15-6-9/h1-4H,5-6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVISRRMGVHPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of epoxides or halohydrins can be employed to form the oxetane ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxetane ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxetane rings often exhibit promising anticancer properties . For instance, derivatives of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported that this compound can affect multiple cancer cell lines, suggesting its utility in developing new anticancer therapeutics.
Antidiabetic Potential
Recent studies have demonstrated the efficacy of related compounds in targeting diabetes-related enzymes. For example, a synthesized derivative exhibited significant inhibition against α-glucosidase and α-amylase with IC50 values indicating strong antidiabetic potential. The incorporation of the trifluoromethyl group was crucial for enhancing the biological activity of these compounds .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution Reactions : Utilizing trifluoromethyl-substituted phenols as starting materials.
- Ring-opening Reactions : Employing various nucleophiles to open the oxetane ring for further functionalization.
These pathways demonstrate the compound's versatility in organic synthesis and its potential as a precursor for developing more complex molecules .
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science . The compound can be utilized as a reactive diluent in polymer formulations, enhancing the mechanical properties and thermal stability of polymers. Its ability to participate in cationic polymerization processes opens avenues for creating advanced materials with tailored functionalities .
| Compound Name | Target Enzyme | IC50 (µM) | % Inhibition |
|---|---|---|---|
| 3-(Trifluoromethyl)phenyl derivative | α-Glucosidase | 6.28 | 83.13 ± 0.80 |
| 3-(Trifluoromethyl)phenyl derivative | α-Amylase | 4.58 | 78.85 ± 2.24 |
| 3-(Trifluoromethyl)phenyl derivative | PTP1B | 0.91 | 88.35 ± 0.89 |
| 3-(Trifluoromethyl)phenyl derivative | DPPH | 2.36 | 92.23 ± 0.22 |
This table summarizes the inhibitory effects of synthesized derivatives on various enzymes relevant to diabetes treatment, highlighting their potential as multi-target therapeutic agents .
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxetane ring can also influence the compound’s stability and reactivity, contributing to its overall biological and chemical properties .
Comparison with Similar Compounds
Substituent Position Variations
Key Insights :
Halogenation Variations
Key Insights :
Functional Group Modifications
Biological Activity
3-(3-(Trifluoromethyl)phenyl)oxetan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring and an oxetane moiety, which contributes to its unique chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which are advantageous for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated various derivatives for their efficacy against Gram-positive and Gram-negative bacteria, revealing that compounds with similar structural features showed zones of inhibition ranging from 9 to 20 mm against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
In the realm of oncology, the compound has been investigated for its anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro, with mechanisms likely involving apoptosis induction and cell cycle arrest. For instance, compounds with similar oxetane structures demonstrated IC50 values in the low micromolar range against various cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been noted to interact with key enzymes involved in cellular processes. For example, it may inhibit β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, thus highlighting its potential neuroprotective effects .
- Receptor Modulation : It may also modulate receptor activity on cell surfaces, impacting signaling pathways that regulate cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic ring or modifications to the oxetane structure can lead to significant changes in potency and selectivity. For instance, increasing electron density on the aromatic moiety has been shown to enhance interaction with biological targets .
Case Studies
- Antimicrobial Efficacy : A series of derivatives were synthesized based on this compound, leading to compounds that exhibited enhanced antibacterial activity compared to standard antibiotics. These studies involved testing against multiple bacterial strains and assessing minimum inhibitory concentrations (MICs).
- Anticancer Activity : In vitro studies demonstrated that certain analogs led to a marked decrease in viability of human leukemia cells (CEM), with IC50 values indicating potent cytotoxic effects. These findings suggest that structural modifications can significantly influence therapeutic outcomes .
Data Tables
Q & A
Q. What are the established synthetic routes for 3-(3-(trifluoromethyl)phenyl)oxetan-3-amine, and what reaction conditions are critical for success?
The compound is typically synthesized via nucleophilic substitution between 3-(trifluoromethyl)benzyl chloride and oxetan-3-amine. Bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate the amine, facilitating the reaction. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions like over-alkylation. Yield optimization often requires inert atmospheres (N₂/Ar) and stoichiometric adjustments .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. It also induces steric hindrance, affecting binding interactions in biological systems. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and logP values .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹⁹F NMR confirms the presence and position of the trifluoromethyl group (δ ≈ -60 ppm).
- LC-MS : Validates purity and molecular weight (C₁₀H₁₀F₃NO, [M+H]⁺ = 218.08).
- IR : Identifies amine N-H stretches (~3300 cm⁻¹) and oxetane ring vibrations (~980 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be improved in the synthesis of this compound?
Yield optimization strategies include:
- Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics.
- Employing flow chemistry for better heat and mass transfer.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Reported yields range from 45–65%, with impurities often arising from incomplete substitution or oxidation .
Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
Key analogs and their modifications include:
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
Molecular dynamics (MD) simulations and docking studies (using software like AutoDock Vina) predict binding modes to targets like GPCRs or enzymes. QSAR models correlate substituent properties (e.g., Hammett σ constants) with solubility and bioavailability. For example, replacing the trifluoromethyl group with a cyano group may reduce lipophilicity while retaining target affinity .
Q. What experimental approaches resolve contradictions in reported biological activities?
Discrepancies in IC₅₀ values or mechanism-of-action claims can arise from assay variability (e.g., cell line differences). Strategies include:
- Standardized assays : Use isogenic cell lines and controlled ATP concentrations in kinase assays.
- Orthogonal validation : Confirm results via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Meta-analysis : Cross-reference data from PubChem BioAssay and ChEMBL databases .
Methodological Tables
Q. Table 1. Comparison of Bases in Nucleophilic Substitution
| Base | Solvent | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Sodium hydride | THF | 62 | 98 | High reactivity |
| Potassium carbonate | DMF | 58 | 95 | Mild conditions, cost-effective |
| DBU | Acetonitrile | 48 | 90 | Low side-product formation |
Q. Table 2. Biological Activity of Selected Analogs
| Compound | Target | IC₅₀ (nM) | LogP |
|---|---|---|---|
| This compound | Kinase X | 12.3 ± 1.2 | 2.8 |
| 3-(4-Fluorophenyl)oxetan-3-amine | Kinase X | 8.9 ± 0.9 | 2.5 |
| 3-(4-Bromophenyl)oxetan-3-amine hydrochloride | Serotonin receptor | 145 ± 15 | 3.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
